An In-Depth Technical Guide to the Structure and Application of Z-D-Phe-OSu
An In-Depth Technical Guide to the Structure and Application of Z-D-Phe-OSu
Executive Summary
This technical guide provides a comprehensive examination of Z-D-phenylalanine N-hydroxysuccinimide ester (Z-D-Phe-OSu), a critical reagent in modern biochemistry and pharmaceutical development. We will dissect its molecular architecture to understand how each component contributes to its function. This document elucidates the mechanism of its reactivity, outlines its principal applications in peptide synthesis and bioconjugation, and provides a detailed, field-proven protocol for its use in labeling proteins. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Z-D-Phe-OSu for creating advanced peptide-based therapeutics, diagnostics, and research tools.
Introduction to Z-D-Phe-OSu
Chemical Identity and Significance
Z-D-Phe-OSu is an activated ester of D-phenylalanine, an unnatural amino acid.[1] Its structure is a careful orchestration of three key functional components: a D-phenylalanine core, an amine-protecting benzyloxycarbonyl (Z) group, and a carboxyl-activating N-hydroxysuccinimide (OSu) ester.[2] This trifecta of features makes it a highly versatile and efficient building block in chemical synthesis.[3] Its primary significance lies in its ability to introduce the D-enantiomer of phenylalanine into a molecular structure, a common strategy for enhancing the stability of peptide-based drugs against enzymatic degradation.[1]
Core Applications
The utility of Z-D-Phe-OSu spans two major areas:
-
Peptide Synthesis: It serves as a valuable building block for the incorporation of D-phenylalanine into peptide sequences.[3] The pre-activated OSu ester facilitates efficient peptide bond formation, streamlining the synthetic process.[2][3]
-
Bioconjugation: The high reactivity of the OSu ester towards primary amines allows for the covalent attachment (conjugation) of the Z-D-Phe moiety to biomolecules like proteins, antibodies, or nucleic acids.[3][4] This is fundamental for creating targeted drug delivery systems, diagnostic probes, and prodrugs with improved bioavailability.[3]
Core Structural Analysis
The functionality of Z-D-Phe-OSu is a direct result of its three constituent parts. Understanding each is critical to predicting its behavior and optimizing its use in experimental design.
The D-Phenylalanine Core: Stereochemical Implications
The central component is D-phenylalanine. Unlike the naturally occurring L-amino acids that constitute proteins in mammals, D-amino acids are not readily recognized by proteases. The incorporation of D-phenylalanine into a peptide therapeutic is a well-established pharmacological strategy to increase its in-vivo half-life by making it resistant to proteolytic degradation.[1] This enhanced stability is a cornerstone of modern peptide drug design.
The Benzyloxycarbonyl (Z) Protecting Group
The α-amino group of the D-phenylalanine core is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz".[2] This group serves a critical function: it prevents the amine from engaging in unwanted side reactions, such as self-polymerization, during the coupling step. The Z-group is relatively stable but can be removed under specific conditions, such as catalytic hydrogenation, which allows for further elongation of a peptide chain if desired.
The N-Hydroxysuccinimide (OSu) Ester: The Engine of Reactivity
The carboxyl group of D-phenylalanine is activated as an N-hydroxysuccinimide (OSu) ester. This is the most chemically active part of the molecule. The OSu moiety is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] This high reactivity is precisely why Z-D-Phe-OSu is so effective for forming stable amide bonds with primary amines, such as the ε-amino group of lysine residues on a protein's surface.[2][4]
Physicochemical Properties
The physical and chemical properties of Z-D-Phe-OSu are essential for its handling, storage, and application in quantitative experiments.
| Property | Value | Reference(s) |
| CAS Number | 3397-36-2 | [3][5][6] |
| Molecular Formula | C₂₁H₂₀N₂O₆ | [2][3][5] |
| Molecular Weight | 396.4 g/mol | [3][5][7] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 133-140 °C | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
| Optical Rotation | [α] D²⁰ = +57 ± 2º (c=1 in DMF) | [3] |
| Storage Conditions | Store desiccated at 0-8 °C | [3] |
Mechanism of Action: Amide Bond Formation
The primary utility of Z-D-Phe-OSu stems from its ability to efficiently form amide bonds. This occurs via a well-understood nucleophilic acyl substitution mechanism.
The reaction is initiated when a nucleophilic primary amine (e.g., from a lysine residue on a protein) attacks the electrophilic carbonyl carbon of the OSu ester. This forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the departure of the stable N-hydroxysuccinimide (NHS) leaving group and the formation of a robust and stable amide bond between the D-phenylalanine and the target molecule.[4]
This reaction is highly dependent on pH. The reacting amine must be in its deprotonated, nucleophilic state (-NH₂). Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amine groups (for lysine, this is ~pH 8.0-9.0). However, at excessively high pH, the competing hydrolysis of the OSu ester can reduce conjugation efficiency.[4]
Experimental Protocol: Protein Labeling with Z-D-Phe-OSu
This protocol provides a robust, self-validating method for the covalent attachment of Z-D-Phe-OSu to a protein containing accessible primary amines (e.g., lysine residues).
Rationale for Experimental Choices
-
Amine-Free Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with the OSu ester, drastically reducing labeling efficiency. Buffers such as PBS or HEPES are therefore required.
-
Anhydrous Solvent: Z-D-Phe-OSu is susceptible to hydrolysis. Preparing the stock solution in an anhydrous solvent like DMF or DMSO immediately before use minimizes reagent degradation.[4]
-
Molar Excess: Using a molar excess of Z-D-Phe-OSu relative to the protein drives the reaction to completion. The degree of labeling can be controlled by modulating this ratio.[4]
-
Quenching: The addition of a small molecule with a primary amine (e.g., Tris) quenches any unreacted Z-D-Phe-OSu, preventing non-specific labeling during purification and downstream applications.[4]
-
Purification: Size-exclusion chromatography or dialysis is essential to remove unreacted reagent and the NHS byproduct, which could interfere with subsequent assays.[4]
Step-by-Step Methodology
-
Preparation of Protein Solution:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 1x PBS, pH 8.0).
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Preparation of Z-D-Phe-OSu Stock Solution:
-
Immediately before use, dissolve Z-D-Phe-OSu in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[4]
-
-
Labeling Reaction:
-
Calculate the required volume of the Z-D-Phe-OSu stock solution to achieve the desired molar excess (e.g., 10-fold to 50-fold molar excess over the protein).
-
While gently vortexing the protein solution, add the Z-D-Phe-OSu stock solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to stop the reaction.[4]
-
-
Purification of the Conjugate:
-
Remove unreacted Z-D-Phe-OSu and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (e.g., a G-25 column) or dialysis against an appropriate buffer (e.g., 1x PBS, pH 7.4).[4]
-
-
Characterization:
-
Confirm the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by quantifying the absorbance of the Z-group if applicable.
-
Conclusion
Z-D-Phe-OSu is a purpose-built chemical tool whose structure is elegantly tailored to its function. The strategic inclusion of a D-amino acid provides a defense against enzymatic degradation, the Z-group ensures reaction specificity, and the OSu ester delivers highly efficient coupling chemistry. By understanding these foundational principles and employing robust protocols, researchers can effectively utilize Z-D-Phe-OSu to advance the frontiers of drug discovery, diagnostics, and fundamental biological research.
References
-
PubChem. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. [Link]
-
Toşa, M. I., et al. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Molecules, 2021. [Link]
Sources
- 1. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 3397-32-8: Z-Phe-OSu | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Z-D-PHE-OSU | 3397-36-2 [chemicalbook.com]
- 7. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]
